molecular formula C20H21NO4 B6664379 3-[2-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid

3-[2-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid

Cat. No.: B6664379
M. Wt: 339.4 g/mol
InChI Key: ACVCEUHATOFLKK-UHFFFAOYSA-N
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Description

3-[2-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyphenylpyrrolidine with a benzoic acid derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The methoxy group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-[2-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring and methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-one and pyrrolidin-2,5-diones.

    Benzoic acid derivatives: Compounds like 2-methoxybenzoic acid and 4-methoxybenzoic acid.

Uniqueness

3-[2-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-25-18-10-3-2-8-16(18)17-9-5-11-21(17)19(22)13-14-6-4-7-15(12-14)20(23)24/h2-4,6-8,10,12,17H,5,9,11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVCEUHATOFLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C(=O)CC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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